[3-(4-Chlorophenyl)phenyl]methanol
Description
[3-(4-Chlorophenyl)phenyl]methanol is a benzyl alcohol derivative featuring a hydroxymethyl (-CH2OH) group attached to a biphenyl scaffold. The biphenyl moiety consists of two aromatic rings: one unsubstituted phenyl ring and a second phenyl ring substituted with a chlorine atom at the para-position (4-chlorophenyl) at the 3-position of the primary ring. This structural arrangement imparts unique electronic and steric properties, making it a compound of interest in synthetic chemistry and materials science. The chlorine substituent enhances molecular polarity and may influence intermolecular interactions, solubility, and reactivity compared to non-halogenated analogs.
Properties
IUPAC Name |
[3-(4-chlorophenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRGFIOYXJHTHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362706 | |
| Record name | [3-(4-chlorophenyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773872-39-2 | |
| Record name | [3-(4-chlorophenyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(4-chlorophenyl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Chlorophenyl)phenyl]methanol typically involves the reduction of (4-chlorophenyl)(phenyl)methanone using sodium borohydride in methanol at room temperature. This reaction yields the corresponding alcohol in excellent yields . The reaction can be summarized as follows: [ \text{(4-chlorophenyl)(phenyl)methanone} + \text{NaBH}_4 \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up for industrial applications, ensuring the use of appropriate safety and handling measures.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Chlorophenyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The chlorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) is commonly used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (4-chlorophenyl)(phenyl)methanone.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Development
Overview:
[3-(4-Chlorophenyl)phenyl]methanol serves as a critical intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for anti-inflammatory and analgesic properties.
Case Study:
Research has highlighted its role in developing novel therapeutic agents aimed at treating inflammatory diseases. For example, derivatives of this compound have shown potential in modulating biological pathways involved in inflammation, making them candidates for further pharmacological studies .
Table 1: Pharmaceutical Applications of this compound
| Application Area | Description | Examples |
|---|---|---|
| Anti-inflammatory Drugs | Compounds synthesized from this compound exhibit anti-inflammatory effects. | NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) |
| Analgesics | Used as intermediates in pain relief medications. | Acetaminophen derivatives |
Agricultural Chemicals
Overview:
This compound is utilized in formulating agrochemicals, particularly as a component in pesticides and herbicides.
Case Study:
In agricultural research, this compound has been incorporated into formulations that enhance crop protection against pests. Studies have demonstrated its efficacy in increasing agricultural productivity through improved pest control measures .
Table 2: Agricultural Applications of this compound
| Application Area | Description | Impact |
|---|---|---|
| Pesticides | Effective solutions for pest control | Increased crop yield |
| Herbicides | Formulations that inhibit weed growth | Enhanced crop quality |
Biochemical Research
Overview:
Researchers employ this compound to study its interactions with biological systems, aiding in the understanding of disease mechanisms.
Case Study:
A study utilizing Nocardia corallina B-276 demonstrated the oxidative kinetic resolution of (±)-4-(chlorophenyl)phenylmethanol, showcasing its potential as a biocatalyst for producing optically active compounds. This biotransformation process is significant for developing enantiopure compounds used in pharmaceuticals .
Table 3: Biochemical Research Applications
Material Science
Overview:
The compound is explored for its properties in developing new materials, including polymers and coatings.
Case Study:
Research indicates that this compound can enhance the durability and chemical resistance of materials used in industrial applications. Its incorporation into polymer matrices has shown promise for creating materials with superior performance characteristics .
Table 4: Material Science Applications
| Application Area | Description | Benefits |
|---|---|---|
| Polymers | Used to modify polymer properties | Improved durability |
| Coatings | Enhances chemical resistance | Longer lifespan of materials |
Analytical Chemistry
Overview:
In analytical chemistry, this compound serves as a standard for quantifying related compounds.
Case Study:
It has been employed in various analytical techniques to ensure accurate measurements in complex mixtures. The compound's stability and reactivity make it suitable for use as a reference standard in chromatography and mass spectrometry .
Table 5: Analytical Chemistry Applications
| Application Area | Description | Techniques Used |
|---|---|---|
| Standard Reference | Utilized as a benchmark in analytical methods | HPLC, GC |
| Quantification | Helps in accurate measurement of related compounds. | Mass Spectrometry |
Mechanism of Action
The mechanism of action of [3-(4-Chlorophenyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active metabolites that interact with biological systems .
Comparison with Similar Compounds
(4-Chlorophenyl)(phenyl)methanol
- Structure : A central carbon atom bonded to a hydroxymethyl group, a phenyl ring, and a 4-chlorophenyl ring.
- Key Differences: Unlike [3-(4-Chlorophenyl)phenyl]methanol, this compound lacks the biphenyl linkage, resulting in distinct steric and electronic profiles. The central carbon’s tetrahedral geometry may reduce conjugation between aromatic systems.
- Synthesis : GC-MS data for its acetate derivative () suggests stability under analytical conditions, with fragmentation patterns indicative of chlorine’s electron-withdrawing effects .
(4-Butylphenyl)methanol
- Structure : A para-butyl-substituted benzyl alcohol.
- Key Differences: The bulky alkyl chain (butyl) increases hydrophobicity compared to the chlorophenyl-substituted target compound. This difference significantly impacts solubility and boiling/melting points (e.g., molecular weight: 164.24 g/mol vs. ~234.7 g/mol for this compound) .
(3-(2-(4-Chlorophenyl)indolizin-6-yl)phenyl)methanol (cpd 43)
- Structure : Incorporates an indolizine heterocycle fused to the biphenyl system.
- This complexity may reduce synthetic accessibility compared to the target compound .
[4-(4-Bromo-2-chlorophenoxy)-3-fluorophenyl]methanol
- Structure: Features multiple halogen substituents (Br, Cl, F) and a phenoxy group.
- The phenoxy group may confer distinct reactivity in substitution reactions .
Physicochemical and Electronic Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| This compound | C13H11ClO | ~218.68 | 3-(4-Cl-phenyl), hydroxymethyl | High polarity due to Cl and -OH groups |
| (4-Chlorophenyl)(phenyl)methanol | C13H11ClO | 218.68 | Central CH2OH, 4-Cl-phenyl, phenyl | Steric hindrance at central carbon |
| (4-Butylphenyl)methanol | C11H16O | 164.24 | Para-butyl, hydroxymethyl | Hydrophobic, low melting point |
| [4-(4-Bromo-2-Cl-phenoxy)-3-F-phenyl]methanol | C13H9BrClFO2 | 331.56 | Br, Cl, F, phenoxy | High halogen content, enhanced polarity |
- Electronic Effects: The 4-chlorophenyl group in this compound withdraws electron density via inductive effects, stabilizing negative charges and influencing spectroscopic properties (e.g., UV-vis absorption) compared to alkyl-substituted analogs like (4-Butylphenyl)methanol .
- Solubility: Chlorine and hydroxymethyl groups enhance solubility in polar solvents (e.g., methanol) relative to alkylated derivatives .
Biological Activity
[3-(4-Chlorophenyl)phenyl]methanol, also known as 4-chloro-α,α-diphenylmethanol, is an organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It features a chlorophenyl group attached to a phenylmethanol backbone, which is significant for its interaction with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Anticancer Effects : Studies have demonstrated its potential in inhibiting cancer cell growth.
- Antimicrobial Properties : The compound has shown effectiveness against certain microbial strains.
- Kinase Inhibition : It has been identified as a potential inhibitor of specific kinases involved in cancer progression.
Anticancer Activity
Recent studies have explored the anticancer properties of this compound derivatives. For instance, a series of compounds synthesized from this base structure were tested against glioblastoma cell lines. One notable derivative exhibited significant growth inhibition with an IC50 value ranging from 0.69 to 11 μM, outperforming standard chemotherapeutic agents like doxorubicin (IC50 = 2.29 μM) .
Case Study: Glioblastoma Inhibition
A study focusing on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles revealed that one compound inhibited neurosphere formation in primary patient-derived glioma stem cells while showing low cytotoxicity towards non-cancerous cells. This suggests a targeted approach to cancer therapy that minimizes harm to healthy tissues .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. It exhibited activity against various bacterial strains, with specific mechanisms involving disruption of cellular processes essential for microbial survival. This highlights its potential as a lead compound for developing new antimicrobial agents.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound can modulate the activity of enzymes and receptors through hydrogen bonding and π-π interactions, leading to altered biological effects .
- Kinase Inhibition : Its derivatives have been shown to inhibit key kinases like AKT2/PKBβ, which are critical in oncogenic signaling pathways .
Synthesis and Optimization
The synthesis of this compound involves various organic reactions, including reduction and substitution processes. Recent advancements in biocatalytic methods have improved the efficiency of producing enantiopure forms of this compound using Lactobacillus paracasei BD101 as a biocatalyst, showcasing its potential for pharmaceutical applications .
Data Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [3-(4-Chlorophenyl)phenyl]methanol, and what are their comparative advantages?
- Methodology :
- Nucleophilic substitution : Reacting 3-(4-chlorophenyl)phenyl halides with sodium borohydride or lithium aluminum hydride in anhydrous THF or ether, with yields up to 80% under inert conditions .
- Ester hydrolysis : Synthesize via acetate intermediates (e.g., (4-chlorophenyl)(phenyl)methyl acetate) followed by saponification using NaOH in methanol/water (1:1), achieving ~75% purity post-recrystallization .
- Comparative advantages : Halide reduction offers scalability, while ester hydrolysis provides higher stereochemical control for chiral derivatives .
Q. How can spectroscopic techniques be optimized for characterizing this compound and its derivatives?
- Methodology :
- GC-MS : Use splitless injection with a DB-5MS column (30 m × 0.25 mm) to resolve volatile derivatives (e.g., acetates). Monitor m/z peaks at 244 ([M]⁺ for acetylated product) .
- ¹H NMR : Employ CDCl₃ with TMS as internal standard. Key signals: δ 4.65 (s, 2H, -CH₂OH), δ 7.2–7.5 (m, 8H, aromatic) .
- IR spectroscopy : Identify hydroxyl stretches at 3200–3400 cm⁻¹ and C-Cl vibrations at 750 cm⁻¹. Use KBr pellets for solid samples .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction yield data across studies (e.g., 60% vs. 80% yields for similar conditions)?
- Methodology :
- Parameter optimization : Vary temperature (0–45°C) and solvent polarity (methanol vs. THF) to assess kinetic vs. thermodynamic control. Higher polarity solvents stabilize intermediates, improving yields .
- Impurity profiling : Use HPLC (C18 column, acetonitrile/water gradient) to detect side products like 4-chlorophenyl benzyl ether, which may reduce effective yields .
- Catalyst screening : Test Pd/C or molecular sieves for byproduct suppression in reduction reactions .
Q. How can biocatalytic methods improve the enantioselective synthesis of this compound?
- Methodology :
- Enzyme screening : Use alcohol dehydrogenases (e.g., Lactobacillus kefir ADH) with NADPH cofactors in phosphate buffer (pH 7.0) to reduce prochiral ketones. Achieve enantiomeric excess (ee) >90% via kinetic resolution .
- Solvent engineering : Optimize water-miscible solvents (e.g., 20% DMSO) to enhance enzyme stability and substrate solubility .
- Process intensification : Couple with glucose dehydrogenase for cofactor regeneration, reducing costs by 40% .
Q. What structural modifications enhance the bioactivity of this compound derivatives?
- Methodology :
- SAR studies : Introduce substituents (e.g., -NO₂, -CF₃) at the 2-position of the phenyl ring. Derivatives with electron-withdrawing groups show 2–3× increased antimicrobial activity (MIC 12.5 µg/mL vs. S. aureus) .
- Prodrug design : Synthesize phosphate esters for improved aqueous solubility. Hydrolyze enzymatically in vivo to release active metabolites .
- Crystallography : Analyze X-ray structures to correlate substituent orientation with target binding (e.g., cytochrome P450 inhibition) .
Q. What analytical methods detect trace impurities in this compound batches?
- Methodology :
- HPLC-DAD : Use a C8 column with 70:30 methanol/water at 1 mL/min. Detect impurities like (4-chlorophenyl)(phenyl)methanone (λ = 254 nm, RT = 6.2 min) .
- LC-MS/MS : Employ ESI+ mode to identify sulfonic acid byproducts (m/z 295.1) from incomplete ester hydrolysis .
- Limits of detection (LOD) : Achieve 0.1 ppm sensitivity via solid-phase microextraction (SPME) coupled with GC-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
